REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:4]=1C=O.ClC1C=C(C=CC=1)C(OO)=[O:21].C(N(CC)CC)C>ClCCl>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:4]=1[OH:21]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC(F)(F)F
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Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting clear solution was stirred for 16 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A white precipitate had formed
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Type
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FILTRATION
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Details
|
this was filtered off
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a white solid, which
|
Type
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ADDITION
|
Details
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was diluted with ethyl acetate (25 mL)
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to a white solid
|
Type
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DISSOLUTION
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Details
|
This solid was redissolved in methanol (15 mL)
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Type
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STIRRING
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Details
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After stirring for two hours
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
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Type
|
WASH
|
Details
|
washed with 1N citric acid solution (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
This crude material was then purified
|
Type
|
WASH
|
Details
|
by eluting through a short pad of silica with dichloromethane, which
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |